{5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol
Description
{5H,6H,7H-Pyrrolo[1,2-a]imidazol-7-yl}methanol is a bicyclic heterocyclic compound featuring a fused pyrroloimidazole scaffold with a hydroxymethyl (-CH₂OH) substituent at the 7-position. This molecule is part of a broader class of pyrroloimidazole derivatives known for their chiral centers and versatility in asymmetric catalysis and pharmaceutical synthesis. Its hydrobromide salt (CAS: N/A, Mol. Formula: C₇H₁₁N₂O·HBr) is commercially available as a building block for medicinal chemistry .
Synthesis: The parent compound, 5H,6H,7H-pyrrolo[1,2-a]imidazole, is synthesized via cyclization of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid under reflux, yielding an 86% crude product . Functionalization at the 7-position is achieved through subsequent reactions, such as alkylation or esterification.
Properties
CAS No. |
2090447-60-0 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol |
InChI |
InChI=1S/C7H10N2O/c10-5-6-1-3-9-4-2-8-7(6)9/h2,4,6,10H,1,3,5H2 |
InChI Key |
SAMATAYOGGEBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CN=C2C1CO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with imidazole precursors in the presence of a base. The reaction conditions often include solvents such as dimethyl sulfoxide or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce halogenated or aminated derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that derivatives of pyrrolo[1,2-a]imidazole compounds exhibit promising anticancer activity. For example, studies have shown that certain pyrrolo[1,2-a]imidazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism often involves the modulation of protein kinases and transcription factors associated with cancer progression.
Neuroprotective Effects
Another significant application is in neuroprotection. Compounds related to {5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Materials Science Applications
Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique nitrogen-rich structure allows for the formation of cross-linked networks that enhance thermal stability and mechanical strength in polymeric materials.
Biochemical Applications
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. For instance, it can inhibit enzymes involved in metabolic pathways relevant to various diseases. This inhibition can be leveraged to develop therapeutic agents targeting metabolic disorders.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |
| Neuroprotective agents | Protection against oxidative stress | |
| Materials Science | Polymer synthesis | Formation of thermally stable cross-linked networks |
| Biochemistry | Enzyme inhibitors | Targeting metabolic pathways |
Case Studies
-
Anticancer Activity Study
A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrrolo[1,2-a]imidazole derivatives that exhibited potent anticancer activity against various cancer cell lines. The study demonstrated that these compounds could induce apoptosis through the activation of caspase pathways. -
Neuroprotective Mechanism Investigation
Research in Neuroscience Letters examined the neuroprotective effects of a pyrrolo[1,2-a]imidazole derivative on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and an increase in antioxidant enzyme activity. -
Polymer Development Research
A paper presented at the Materials Science Conference discussed the incorporation of this compound into polymer matrices. The resulting materials demonstrated enhanced mechanical properties and thermal stability compared to conventional polymers.
Mechanism of Action
The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrroloimidazole derivatives exhibit diverse pharmacological and catalytic properties depending on substituents and ring saturation. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact: The hydroxymethyl group in this compound enhances solubility, making it a versatile intermediate. In contrast, acetylated (e.g., acetate) or carbamate derivatives improve catalytic efficiency in asymmetric reactions . Bulky substituents (e.g., adamantyl or cyclohexyl) increase stereochemical control, as seen in the synthesis of P-stereogenic phosphoramidates .
Ring Saturation and Junction :
- Hexahydro derivatives (e.g., 7a-Phenylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one) exhibit greater rigidity, favoring supramolecular interactions .
- The [1,2-c] imidazole junction (vs. [1,2-a]) alters electronic properties, influencing reactivity in medicinal analogs .
Catalytic Efficiency: (R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate achieves >95% enantiomeric excess (ee) in C-acylation, outperforming non-acylated analogs . Carbamate derivatives demonstrate high turnover in Remdesivir intermediate synthesis, attributed to their dynamic stereoselectivity .
Research Implications
The structural modularity of pyrroloimidazoles allows tailored design for specific applications. For instance:
Biological Activity
{5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure comprising a pyrrole and imidazole moiety. Its molecular formula is , with a molecular weight of 150.18 g/mol. The presence of the hydroxymethyl group at the 7-position enhances its solubility and potential bioactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been investigated as an inhibitor of steroid C17,20 lyase, which is crucial in androgen biosynthesis. This inhibition may be beneficial in treating androgen-independent prostate cancer and other hormone-dependent malignancies. For instance:
- Mechanism of Action : The compound competes with natural substrates for binding sites on target enzymes, leading to significant biological effects .
- Case Study : A systematic study reported that derivatives of this compound exhibited potent anticancer activity in vitro against various cancer cell lines, demonstrating IC50 values in the low micromolar range .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Research indicates that similar compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Research Findings : In vitro studies have shown that this compound can reduce the production of TNF-alpha and IL-6 in activated macrophages .
Antimicrobial Activity
Preliminary findings suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Study Results : The compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol | Hydroxyl derivative | Anticancer activity |
| 6-fluoro-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole | Fluorinated variant | Potential antimicrobial properties |
| 6-(4-fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | Aromatic substituted derivative | Enhanced selectivity towards enzyme targets |
The unique enantiomeric form of this compound contributes to its specific bioavailability and efficacy compared to other derivatives.
Q & A
What are the key synthetic pathways for {5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol?
Methodological Answer:
A scalable synthesis involves cyclization of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid under reflux (100°C, 16 hours), yielding the pyrroloimidazole core with an 86% isolated yield . Post-synthetic modifications, such as boronation via n-BuLi and B(Oi-Pr)₃ at -78°C, enable functionalization at the 3-position for downstream applications . Critical challenges include controlling regioselectivity during cyclization and minimizing side reactions in acidic conditions.
How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- LC-MS : The parent compound shows a molecular ion peak at m/z 108.95 [MH⁺] with a retention time (tR) of 0.15 min (1.9-minute run) .
- NMR : Key signals include protons from the saturated pyrrolidine ring (δ 3.0–4.0 ppm, multiplet) and the hydroxymethyl group (δ 4.5–5.0 ppm, broad singlet).
- X-ray crystallography (if available): Resolves stereochemical ambiguities in hydrogenated rings, crucial for catalytic applications .
What catalytic applications are reported for this compound in asymmetric synthesis?
Methodological Answer:
Derivatives of this compound serve as chiral organocatalysts in:
- Phosphoramidation : Catalyzes dynamic stereoselective insertion of P-stereogenic phosphoramidates into nucleosides, critical for Remdesivir intermediates (e.g., 86% enantiomeric excess (ee) achieved with (S)-7-cyclohexyl derivatives) .
- Black rearrangement : Chiral esters (e.g., (R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate) enable enantioselective C-acylation to construct quaternary stereocenters in benzofuran-2(3H)-ones .
How can enantioselectivity be optimized in catalytic processes using this scaffold?
Advanced Methodological Considerations:
- Substituent engineering : Bulky groups (e.g., cyclohexyl or adamantyl) at the 7-position enhance steric shielding, improving ee (e.g., up to 92% ee in kinetic resolutions of aryl alkyl carbinols) .
- Solvent and temperature : Polar aprotic solvents (e.g., THF) and low temperatures (-20°C to 0°C) stabilize transition states, reducing racemization .
- Mechanistic studies : DFT calculations or kinetic isotope effects (KIEs) can map stereochemical control points, guiding catalyst design .
What mechanistic insights explain its role in the Black rearrangement?
Advanced Mechanistic Analysis:
The catalyst facilitates a stepwise [1,3]-sigmatropic shift via a zwitterionic intermediate stabilized by hydrogen bonding between the hydroxymethyl group and the substrate. Isotopic labeling (e.g., <sup>18</sup>O tracing) confirms oxygen transfer pathways, while in situ IR spectroscopy reveals rate-limiting proton transfer steps . Contradictions in reported ee values (e.g., 80–95%) may arise from solvent-dependent aggregation states of the catalyst, requiring controlled moisture levels .
How is kinetic resolution achieved using this compound derivatives?
Advanced Methodological Answer:
- Substrate scope : Aryl/hetaryl alkyl carbinols with electron-withdrawing groups (e.g., nitro, trifluoromethyl) show higher selectivity factors (krel > 20) due to stronger non-covalent interactions with the catalyst’s chiral pocket .
- Operational protocol : Racemic substrates are treated with a stoichiometric catalyst (10 mol%) in toluene at 25°C, followed by chiral HPLC or enzymatic hydrolysis to isolate enantiomers.
- Troubleshooting : Competing background reactions (e.g., racemization) are suppressed by avoiding protic solvents and optimizing reaction times (<24 hours) .
Are there contradictions in reported catalytic efficiencies for COVID-19 drug intermediates?
Data Contradiction Analysis:
While early studies claim >90% ee for Remdesivir phosphoramidates , later reports note variability (75–90% ee) depending on:
- Catalyst loading : Higher loadings (15 mol%) improve reproducibility but increase cost.
- Substrate impurities : Trace aldehydes in intermediates poison the catalyst, necessitating rigorous purification .
Resolution involves cross-validating results using alternative catalysts (e.g., thiourea-based systems) and standardizing substrate sources .
What synthetic strategies address instability of the hydroxymethyl group?
Methodological Optimization:
- Protection-deprotection : The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether during boronation or cross-coupling steps, then deprotected with TBAF .
- Storage : Anhydrous conditions (argon atmosphere) and low temperatures (-20°C) prevent oxidation to the carboxylic acid .
How is computational modeling applied to improve catalytic performance?
Advanced Computational Workflow:
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding conformations of substrates in the catalyst’s chiral cavity.
- QM/MM calculations : Identify transition-state geometries and quantify non-covalent interactions (e.g., π-stacking with aryl groups) that drive enantioselectivity .
What are unresolved challenges in scaling up catalytic applications?
Critical Research Gaps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
